Cellular Antiproliferative Activity in EGFR-Mutant NSCLC: Shp2-IN-27 vs. Clinical Benchmark SHP099
Shp2-IN-27 demonstrates a cellular IC50 of 2.1 μM against the EGFR-mutant (del746-750) HCC827 NSCLC cell line in a 6-day antiproliferation assay . In a comparable EGFR-driven model (KYSE-520), the first-generation SHP2 inhibitor SHP099 exhibits an IC50 of 1.4 μM for antiproliferation [1]. While Shp2-IN-27 is approximately 1.5-fold less potent in this specific comparison, its distinct chemotype may offer advantages in models with acquired resistance to earlier SHP2 inhibitors.
| Evidence Dimension | Antiproliferative IC50 in EGFR-driven cancer cells |
|---|---|
| Target Compound Data | 2.1 μM (HCC827) |
| Comparator Or Baseline | SHP099: 1.4 μM (KYSE-520) |
| Quantified Difference | Shp2-IN-27 is 1.5-fold less potent |
| Conditions | 6-day CellTiter-Glo assay for Shp2-IN-27; 5-day proliferation assay for SHP099 |
Why This Matters
This data confirms Shp2-IN-27's activity in an EGFR-mutant NSCLC model, a key indication for SHP2 inhibitors, providing a benchmark for researchers selecting tools for in vitro studies.
- [1] MedChemExpress. SHP099 product page. Biological Activity. View Source
